molecular formula C7H12N2S2 B8336535 2-Amino-5-butylthiothiazole

2-Amino-5-butylthiothiazole

Cat. No.: B8336535
M. Wt: 188.3 g/mol
InChI Key: KXBWVHAVTJAJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-butylthiothiazole is a thiazole derivative characterized by a sulfur-containing heterocyclic core (thiazole) substituted with an amino group at position 2 and a butylthio (-S-C₄H₉) group at position 5. Thiazole derivatives are renowned for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

5-butylsulfanyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H12N2S2/c1-2-3-4-10-6-5-9-7(8)11-6/h5H,2-4H2,1H3,(H2,8,9)

InChI Key

KXBWVHAVTJAJCE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CN=C(S1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of 2-amino-5-butylthiothiazole with five analogous compounds:

2-Amino-5-nitrothiazole

  • Substituent: Nitro (-NO₂) at position 5.
  • Exhibits antimicrobial activity but may confer higher toxicity due to nitro group metabolism .
  • Applications : Used as a reference standard in pharmaceutical analysis (CAS 121-66-4) .

2-Amino-5-chlorobenzothiazole

  • Substituent : Chlorine (-Cl) at position 5 on a benzothiazole core.
  • Key Properties :
    • Chlorine enhances metabolic stability and lipophilicity.
    • Demonstrates antitumor, antibacterial, and neuroprotective activities .
  • Applications : Precursor for anticonvulsant and antiviral agents .

2-Amino-5-(methylsulfonyl)thiazole

  • Substituent : Methylsulfonyl (-SO₂CH₃) at position 5.
  • Key Properties :
    • The sulfonyl group is strongly polar, improving solubility in aqueous media but reducing membrane permeability.
    • CAS 84249-14-9; molecular weight 173.01 g/mol .
  • Applications : Intermediate in hypertension and Parkinson’s disease drug synthesis .

4-Amino-2-benzylthio-5-nitrothiazole

  • Substituents : Benzylthio (-S-CH₂C₆H₅) at position 2 and nitro at position 5.
  • Nitro group may contribute to redox activity .

2-Amino-5-ethyl-1,3,4-thiadiazole

  • Core Structure : Thiadiazole (two nitrogen atoms) instead of thiazole.
  • Substituent : Ethyl (-C₂H₅) at position 5.
  • Key Properties :
    • Thiadiazole cores exhibit distinct electronic properties compared to thiazoles, influencing binding affinity.
    • Ethyl group offers moderate lipophilicity, balancing solubility and permeability .

Comparative Data Table

Compound Core Structure Substituent (Position 5) Molecular Weight (g/mol) Key Applications Biological Activities
This compound Thiazole Butylthio (-S-C₄H₉) ~188.3 (calculated) Drug delivery optimization Antimicrobial, anticancer (inferred)
2-Amino-5-nitrothiazole Thiazole Nitro (-NO₂) 145.15 Pharmaceutical reference Antimicrobial
2-Amino-5-chlorobenzothiazole Benzothiazole Chlorine (-Cl) ~184.6 (calculated) Anticancer agents Antitumor, neuroprotective
2-Amino-5-(methylsulfonyl)thiazole Thiazole Methylsulfonyl (-SO₂CH₃) 173.01 Hypertension/Parkinson’s drugs Enzyme inhibition
4-Amino-2-benzylthio-5-nitrothiazole Thiazole Benzylthio (-S-CH₂C₆H₅) ~281.3 (calculated) Research applications Redox activity (hypothetical)

Research Findings and Substituent Effects

  • Lipophilicity : Butylthio and benzylthio groups enhance lipid solubility, favoring blood-brain barrier penetration, whereas sulfonyl and nitro groups increase polarity .
  • Biological Activity : Chlorine and nitro substituents correlate with antimicrobial efficacy, while bulkier groups (e.g., benzylthio) may limit target engagement .
  • Metabolic Stability : Electron-withdrawing groups (e.g., nitro) may increase metabolic degradation risks compared to alkylthio chains .

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